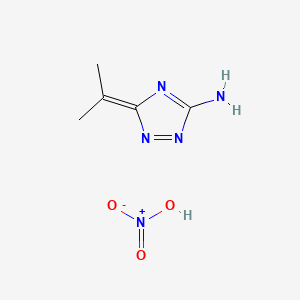
1-Azido-4-chloro-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-4-chloro-3-iodobenzene is an organic compound with the molecular formula C6H3ClIN3 It is a derivative of benzene, where the hydrogen atoms at positions 1, 4, and 3 are replaced by an azido group (N3), a chlorine atom (Cl), and an iodine atom (I), respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Azido-4-chloro-3-iodobenzene can be synthesized through a multi-step process involving the introduction of the azido group, chlorine, and iodine onto the benzene ring. One common method involves the diazotization of 4-chloro-3-iodoaniline followed by the substitution of the diazonium group with an azido group. The reaction conditions typically involve the use of sodium nitrite (NaNO2) and hydrochloric acid (HCl) for diazotization, followed by the addition of sodium azide (NaN3) to introduce the azido group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azido-4-chloro-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as tin hydrides or phosphines.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for introducing the azido group.
Reduction: Tri-n-butyltin hydride (Bu3SnH) or tris(trimethylsilyl)silane for reducing the azido group to an amine.
Cycloaddition: Copper(I) catalysts for [3+2] cycloaddition reactions.
Major Products
Reduction: Formation of 4-chloro-3-iodoaniline.
Cycloaddition: Formation of triazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Azido-4-chloro-3-iodobenzene has several applications in scientific research:
Biology: Employed in the labeling of biomolecules for studying protein interactions and cellular processes.
Medicine: Potential use in drug discovery and development due to its ability to form bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-azido-4-chloro-3-iodobenzene involves its reactivity towards nucleophiles and electrophiles. The azido group can undergo cycloaddition reactions, forming stable triazole rings. The chlorine and iodine atoms can participate in substitution reactions, making the compound versatile for various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Azido-4-iodobenzene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
1-Azido-4-chlorobenzene: Lacks the iodine atom, affecting its reactivity in cross-coupling reactions.
4-Chloro-3-iodoaniline: Contains an amine group instead of an azido group, leading to different reactivity and applications.
Uniqueness
1-Azido-4-chloro-3-iodobenzene is unique due to the presence of both azido and halogen groups on the benzene ring, providing a combination of reactivity that is not found in similar compounds. This makes it a valuable intermediate in organic synthesis and a versatile reagent for various chemical transformations .
Eigenschaften
Molekularformel |
C6H3ClIN3 |
|---|---|
Molekulargewicht |
279.46 g/mol |
IUPAC-Name |
4-azido-1-chloro-2-iodobenzene |
InChI |
InChI=1S/C6H3ClIN3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |
InChI-Schlüssel |
MFQNWAAYVZWFGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4,5-Trihydroxy-6-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15127945.png)
![2-[(1S)-1-azidopropyl]pyridine](/img/structure/B15127951.png)






![rac-tert-butyl N-[(3R,4S)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]carbamate, trans](/img/structure/B15127998.png)



![[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B15128019.png)
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
